molecular formula C14H16N2O4S2 B5550184 4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide

4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide

Cat. No. B5550184
M. Wt: 340.4 g/mol
InChI Key: WGPLJBGDYWIYNL-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals known for their potential in various applications, including medicinal chemistry. The interest in this compound stems from its unique structural features, which contribute to its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of derivatives of this compound involves nucleophilic substitution reactions and the use of specific sulfonamide moieties to introduce biological activity. For instance, a study by Abbasi et al. (2018) describes the synthesis of sulfonamides derivatives initiated by the nucleophilic substitution reaction of 2-(4-methoxyphenyl)-1-ethanamine with 4-(acetylamino)benzenesulfonyl chloride in aqueous sodium carbonate (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, revealing the spatial arrangement and confirming the identity of synthesized compounds. Ghorab et al. (2017) reported the crystal structures of similar compounds through X-ray crystallography, providing insight into the molecular conformation (Ghorab et al., 2017).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including regioselective cleavage and competitive formation of different heterocyclic structures. A study by Tornus et al. (1996) discussed the reaction of N-sulfonylamines with 3-dimethylamino-2H-azirines, leading to the formation of thiadiazoles, oxathiazoles, and acrylamidines, showcasing the chemical versatility of the sulfonamide group (Tornus et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the behavior of these compounds in different environments. The study by Nikonov et al. (2021) on a related compound provides valuable data on these aspects, highlighting the importance of physical properties in the application of these chemicals (Nikonov et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are of significant interest. For example, the study by Chohan and Shad (2011) on sulfonamide-derived ligands and their metal complexes emphasizes the role of the sulfonamide group in biological activity, showcasing the chemical properties that make these compounds potential therapeutic agents (Chohan & Shad, 2011).

Scientific Research Applications

Fluorescent Molecular Probes

"4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide" and its derivatives have been explored for their potential as fluorescent molecular probes due to their strong solvent-dependent fluorescence. This characteristic is attributed to an intramolecular charge transfer mechanism, making them suitable for developing ultrasensitive fluorescent molecular probes to study biological events and processes. The compounds' fluorescence-environment dependence, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift enhance their application in biological imaging and diagnostics (Diwu et al., 1997).

Antimicrobial Activity

Research into the antimicrobial properties of sulfonamide derivatives, including compounds related to "this compound," has demonstrated their potential in developing new antibacterial and antifungal agents. These studies have found that such compounds possess significant bactericidal and fungicidal activities, indicating their usefulness in creating novel treatments for infections (El-Mariah & Nassar, 2008).

Molecular Docking and Drug Development

Further studies have involved the use of molecular docking techniques to explore the interaction between sulfonamide derivatives and various biological targets. This approach aids in understanding the pharmacological potential of these compounds, including their roles in cancer therapy and as antioxidants. The computational analysis helps in predicting the efficacy of these molecules against specific diseases, providing a foundation for the development of new therapeutic agents (Mohamed et al., 2022).

Analytical Applications

The compound and its related derivatives have been used as reagents in analytical chemistry to detect and quantify amino acids and other biochemical molecules. Their ability to form stable, intensely colored products with various compounds makes them valuable tools in high-performance liquid chromatography and other analytical methods for biomedical research and diagnostics (Leonard & Osborne, 1975).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. It could potentially act as a ligand, a catalyst, or have other roles depending on the chemical environment .

Safety and Hazards

Azo compounds can be explosive when suspended in air at specific concentrations . It’s important to handle such compounds with care and use appropriate safety measures.

Future Directions

The future directions for this compound would depend on its potential applications. It could be used in the development of new pharmaceuticals, agrochemicals, or other chemical products .

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-16(2)22(18,19)12-8-13(21-9-12)14(17)15-10-4-6-11(20-3)7-5-10/h4-9H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPLJBGDYWIYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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